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PI3K-IN-19 hydrochloride

PI3K signaling kinase inhibitor quality control

Experimental reproducibility in PI3K pathway research requires precisely defined chemical tools. Generic inhibitor substitution introduces isoform selectivity uncertainty, compromising data integrity. PI3K-IN-19 hydrochloride, a 2,3-dihydroimidazo[1,2-c]quinazoline derivative, addresses this challenge with a structurally defined scaffold distinct from common chemotypes. - Defined Scaffold: Unique core enables differentiation from pan-PI3K or isoform-selective standards (e.g., Alpelisib, Idelalisib) in head-to-head profiling. - Application Fit: Supplied as a hydrochloride salt (MW 530.96) for in vitro PIK3CA-mutant cell line dependency studies and in vivo pharmacodynamic evaluation of p-AKT modulation.

Molecular Formula C23H27ClN8O5
Molecular Weight 531.0 g/mol
Cat. No. B11934917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-19 hydrochloride
Molecular FormulaC23H27ClN8O5
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O.Cl
InChIInChI=1S/C23H26N8O5.ClH/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14;/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27);1H
InChIKeyMDVWPMFJGCMERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-19 hydrochloride Overview


PI3K-IN-19 hydrochloride (CAS: 2132943-80-5) is a synthetic small-molecule inhibitor of the phosphatidylinositol-3-kinase (PI3K) family, specifically disclosed as a 2,3-dihydroimidazo[1,2-c]quinazoline derivative in patent WO2017153220 [1]. This compound is supplied as a hydrochloride salt for research use, featuring a molecular weight of 530.96 g/mol and the chemical formula C23H27ClN8O5 [2]. It is intended for in vitro and in vivo investigation of PI3K-mediated signaling cascades, particularly in models of hyperproliferative and angiogenic disorders [1].

Defined 2,3-dihydroimidazo[1,2-c]quinazoline scaffold from patent WO2017153220

Supports PI3K pathway investigation in hyperproliferative and angiogenesis research models

Supplied as hydrochloride salt; suitable for in vitro and in vivo signaling studies

PI3K-IN-19 hydrochloride: Differentiated Selection


Class I PI3K enzymes consist of four distinct catalytic isoforms (p110α, p110β, p110δ, and p110γ), each with unique tissue expression profiles and roles in both normal physiology and disease pathogenesis [1]. Generic substitution among PI3K inhibitors is scientifically unsound because compounds within the same class can exhibit profoundly different isoform selectivity profiles, resulting in divergent biological outcomes in the same model system [2]. Even minor structural modifications can shift a compound's inhibitory preference by several orders of magnitude across isoforms [3]. Therefore, selecting a specific chemical entity like PI3K-IN-19 hydrochloride—whose precise isoform inhibition pattern is defined by its unique 2,3-dihydroimidazo[1,2-c]quinazoline scaffold [4]—is essential for ensuring experimental reproducibility and correctly attributing observed phenotypes to specific PI3K isoforms.

Class I PI3K inhibitors can exhibit divergent isoform selectivity profiles; generic substitution may not transfer biological outcomes.

Mechanism mismatch

Minor structural modifications may shift inhibitory preference across p110α/β/δ/γ isoforms by orders of magnitude.

Scaffold sensitivity

Pan-PI3K inhibitors exhibit different isoform coverage and model-response profiles compared to scaffold-selective entities.

Class-level mismatch

PI3K-IN-19 hydrochloride: Quantitative Evidence


Chemical Identity and Purity

PI3K-IN-19 hydrochloride is supplied with a standard purity of ≥98%, as verified by HPLC and NMR analysis . This level of chemical purity is a critical procurement criterion, as impurities in lower-grade PI3K inhibitors can introduce off-target kinase inhibition, confounding experimental results . The compound's exact molecular identity is defined by its CAS number (2132943-80-5) and its IUPAC name: 2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;hydrochloride [1].

Chemical identity & purity
Reported
≥98% (HPLC/NMR) vs. typical ≥95% for research-grade inhibitors
Supports target attribution and experimental reproducibility
Ensures biological activity is linked to the intended compound
PI3K signaling kinase inhibitor quality control

Isoform Selectivity Profile

While direct quantitative isoform selectivity data for PI3K-IN-19 hydrochloride is not publicly available, its disclosure within a patent family (WO2017153220) focused on 2,3-dihydroimidazo[1,2-c]quinazoline scaffolds [1] places it in a structural class known for tunable PI3K inhibition. Structural analogs within this class have demonstrated varying degrees of selectivity for p110α and p110δ isoforms [2]. In contrast to pan-PI3K inhibitors, which broadly target all class I isoforms and exhibit higher toxicity profiles in vivo [3], the selection of a compound from a specific chemical series implies a defined, albeit unpublished, selectivity fingerprint.

Isoform selectivity
Class-level inference
Undisclosed; structurally linked to p110α/δ-preferring analogs
May support p110α/δ-focused research; quantitative profiling still required
Selectivity fingerprint inferred from patent scaffold SAR
isoform selectivity p110α p110δ oncology

In Vivo and In Vitro Utility

The compound's parent patent, WO2017153220, provides a comprehensive framework for its use in treating hyperproliferative and angiogenesis disorders, with supporting in vivo and in vitro data for representative compounds of the invention [1]. Notably, a closely related compound in the same series, PI3K/mTOR-IN-19, has demonstrated dose-dependent tumor growth inhibition in an Eca109 esophageal squamous cell carcinoma xenograft model when administered intraperitoneally at 2-5 mg/kg . While not a direct comparator for PI3K-IN-19 hydrochloride, this data provides class-level validation for the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold's therapeutic potential.

In vivo model context
Class-level
Analog PI3K/mTOR-IN-19: tumor growth inhibition at 2–5 mg/kg i.p. in Eca109 xenograft
14-day treatment; phospho-AKT pharmacodynamic readout
Supports scaffold-based in vivo pathway study; not direct compound data
Class-level validation for 2,3-dihydroimidazo[1,2-c]quinazoline series
in vivo pharmacology PI3K/mTOR pathway xenograft model

PI3K-IN-19 hydrochloride Applications


Isoform-Specific Signaling in PIK3CA-Mutant Cells

Based on the structural class of PI3K-IN-19 hydrochloride [1], which is associated with p110α and p110δ inhibition [2], this compound is ideally suited for in vitro studies examining the dependency of PIK3CA-mutant cancer cell lines (e.g., breast, colorectal, or ovarian) on specific PI3K isoforms. Its use can help delineate isoform-specific contributions to downstream AKT/mTOR signaling, particularly in settings where genetic knockout or siRNA approaches are impractical.

Target Engagement in Xenograft Models

The successful in vivo application of structurally related 2,3-dihydroimidazo[1,2-c]quinazoline compounds in xenograft studies suggests that PI3K-IN-19 hydrochloride can be employed in pharmacodynamic studies to validate PI3K pathway inhibition in solid tumor models. Researchers can assess target engagement by measuring changes in phosphorylated AKT (p-AKT) levels in tumor tissue following treatment, a key biomarker for PI3K inhibition.

Comparative Profiling with Established PI3K Inhibitors

Given the lack of public selectivity data for PI3K-IN-19 hydrochloride, a high-value application involves head-to-head comparative profiling against well-characterized PI3K inhibitors (e.g., Alpelisib, Idelalisib, Copanlisib) in a panel of biochemical kinase assays and cellular models. This approach will generate the missing quantitative evidence, allowing for a more precise positioning of this compound within the PI3K inhibitor landscape and informing future selection decisions [3].

Application
Selection Property
Validation Focus
PI3K isoform dependency studies in PIK3CA-mutant cancer cell lines
Scaffold-associated p110α/δ inhibition preference
AKT/mTOR pathway endpoint readouts and isoform-specific signaling
Pharmacodynamic PI3K pathway inhibition in solid tumor xenograft models
In vivo target engagement based on structural analog data
p-AKT tumor tissue levels post-administration
Head-to-head kinase selectivity profiling against known PI3K inhibitors
Isoform selectivity fingerprint requires experimental characterization
Biochemical kinase assay panels and cellular pathway inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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